

# Application Notes and Protocols for R18 Peptide Administration in Rodent MCAO Models

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## Compound of Interest

Compound Name:	R18 peptide
CAS No.:	211364-78-2
Cat. No.:	B549395

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These application notes provide a comprehensive guide for the administration of the neuroprotective **R18 peptide** in rodent models of Middle Cerebral Artery Occlusion (MCAO), a common preclinical model of ischemic stroke. The following protocols are based on established methodologies from peer-reviewed scientific literature and are intended to assist in the design and execution of studies evaluating the therapeutic potential of R18.

## Overview of R18 Peptide

R18, a poly-arginine peptide (18-mer of arginine), has demonstrated significant neuroprotective effects in various preclinical stroke models.[1][2] Its mechanism of action is believed to be multimodal, primarily targeting the reduction of glutamate excitotoxicity and subsequent intracellular calcium influx, which are key pathological events in the ischemic cascade.[3][4][5] Studies have shown that R18 can preserve mitochondrial function and modulate the activity of ionotropic glutamate receptors.[3][4]

## Quantitative Data Summary

The following tables summarize the key quantitative data from studies administering R18 in MCAO models.

Table 1: **R18 Peptide** Administration Parameters in Rodent MCAO Models

Parameter	Details	Animal Model	Reference
Dosage Range	30 - 1000 nmol/kg	Rat	[3]
100 - 1000 nmol/kg	Rat	[6]	
1000 nmol/kg	Non-human primate	[1][2][7][8]	
Administration Route	Intravenous (IV)	Rat, Non-human primate	[1][2][3][6][7][8]
Intra-arterial (IA)	Rat	[4][9]	
Time of Administration	60 minutes post-MCAO onset	Rat, Non-human primate	[1][2][3][6][7][8]
2 hours post-MCAO onset	Rat	[4][9]	
MCAO Model Type	Transient (e.g., 90 min occlusion) and Permanent	Rat	[3][4][9]

Table 2: Reported Efficacy of **R18 Peptide** in Rodent MCAO Models

Outcome Measure	Efficacy	Dosage	Animal Model	Reference
Infarct Volume Reduction	Up to 35.1%	1000 nmol/kg	Rat	[3]
Up to 69.7% (at 28 days)	1000 nmol/kg	Non-human primate	[1][2][7][8]	
Hemisphere Swelling Reduction	Up to 46.1%	300 and 1000 nmol/kg	Rat	[3]
Functional Outcome Improvement	Significant improvement in adhesive tape test	300 and 1000 nmol/kg	Rat	[3][6]
Trend towards improved rotarod performance	1000 nmol/kg	Rat	[4][9]	
Reduced neurological deficits (NHPSS score)	1000 nmol/kg	Non-human primate	[1][2][7][8]	

## Experimental Protocols

### Middle Cerebral Artery Occlusion (MCAO) Surgery in Rats (Intraluminal Filament Method)

This protocol describes the widely used intraluminal suture method to induce focal cerebral ischemia. This procedure can be adapted for both transient and permanent MCAO.

Materials:

- Anesthesia (e.g., isoflurane)
- Heating pad to maintain body temperature ( $37^{\circ}\text{C} \pm 0.5^{\circ}\text{C}$ )

- Surgical microscope or loupes
- Micro-surgical instruments
- 4-0 silk sutures
- Silicone-coated nylon monofilament (e.g., 4-0 for rats, size may vary based on animal weight)[7]
- Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

#### Procedure:

- **Anesthesia and Preparation:** Anesthetize the rat using isoflurane (5% for induction, 1.5-2% for maintenance). Shave the ventral neck area and sterilize the surgical site. Place the animal in a supine position on a heating pad to maintain normothermia.[1]
- **Vessel Exposure:** Make a midline cervical incision. Carefully dissect the soft tissues to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[10]
- **Vessel Ligation:** Ligate the distal end of the ECA. Place a temporary ligature or micro-clip on the CCA and ICA to temporarily block blood flow.[1][10]
- **Filament Insertion:** Make a small incision in the ECA stump. Introduce the silicone-coated filament through the ECA and advance it into the ICA until a slight resistance is felt, indicating the occlusion of the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the CCA bifurcation in adult rats.[7][10]
- **Occlusion and Confirmation:** Secure the filament in place with a suture around the ECA stump. If using a laser Doppler, a significant drop in cerebral blood flow (>70%) confirms successful occlusion.
- **Permanent vs. Transient MCAO:**
  - **Permanent MCAO:** The filament is left in place permanently.

- Transient MCAO: After the desired occlusion period (e.g., 90 minutes), the animal is re-anesthetized, and the filament is carefully withdrawn to allow for reperfusion.[3]
- Wound Closure: Close the neck incision in layers.
- Post-operative Care: Provide post-operative analgesia and monitor the animal for recovery. Ensure easy access to food and water.

## R18 Peptide Administration

Preparation of R18 Solution:

- Reconstitute the lyophilized **R18 peptide** in sterile saline (0.9% NaCl) to the desired stock concentration.
- Further dilute the stock solution with sterile saline to the final injection concentration based on the animal's body weight.

Administration Protocol (Intravenous):

- At the designated time point post-MCAO (e.g., 60 minutes), administer the prepared R18 solution intravenously.
- The injection can be performed via the tail vein or a cannulated femoral vein.
- The infusion volume should be appropriate for the animal's size (e.g., 1 mL/kg) and administered slowly over a set period (e.g., 10 minutes) to avoid adverse cardiovascular effects.[1]

## Functional Outcome Assessments

### 3.3.1. Neurological Scoring (Bederson Scale)

This is a global assessment of neurological deficits.[11]

Procedure: Observe the animal for the following and assign a score:

- 0: No apparent deficits.

- 1: Forelimb flexion (contralateral to the ischemic hemisphere).
- 2: Circling towards the paretic side.
- 3: Falling to the paretic side.
- 4: No spontaneous motor activity.

### 3.3.2. Adhesive Removal Test (Sticky Tape Test)

This test assesses somatosensory and motor deficits.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)

Procedure:

- Place a small piece of adhesive tape (e.g., 1 cm x 1 cm) on the plantar surface of each forepaw.
- Place the animal in a clean cage without bedding.
- Record the time it takes for the animal to notice the tape (time to contact) and the time it takes to remove the tape from each paw.
- A longer time to contact or remove the tape on the contralateral forelimb indicates a deficit.

### 3.3.3. Rota-rod Test

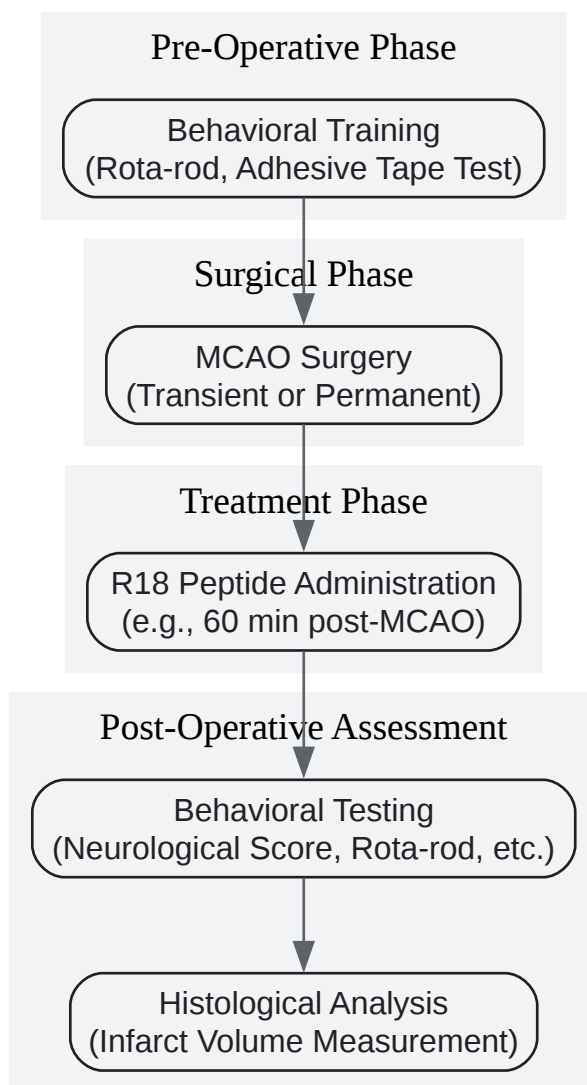
This test evaluates motor coordination and balance.[\[6\]](#)[\[9\]](#)[\[11\]](#)[\[17\]](#)

Procedure:

- Training: Acclimate the animals to the rota-rod apparatus for several days before surgery by placing them on the rotating rod at a low, constant speed.
- Testing: Place the animal on the rota-rod, which is set to accelerate at a defined rate (e.g., 4 to 40 rpm over 5 minutes).
- Record the latency to fall from the rod.
- A shorter latency to fall indicates impaired motor coordination.

## Visualizations

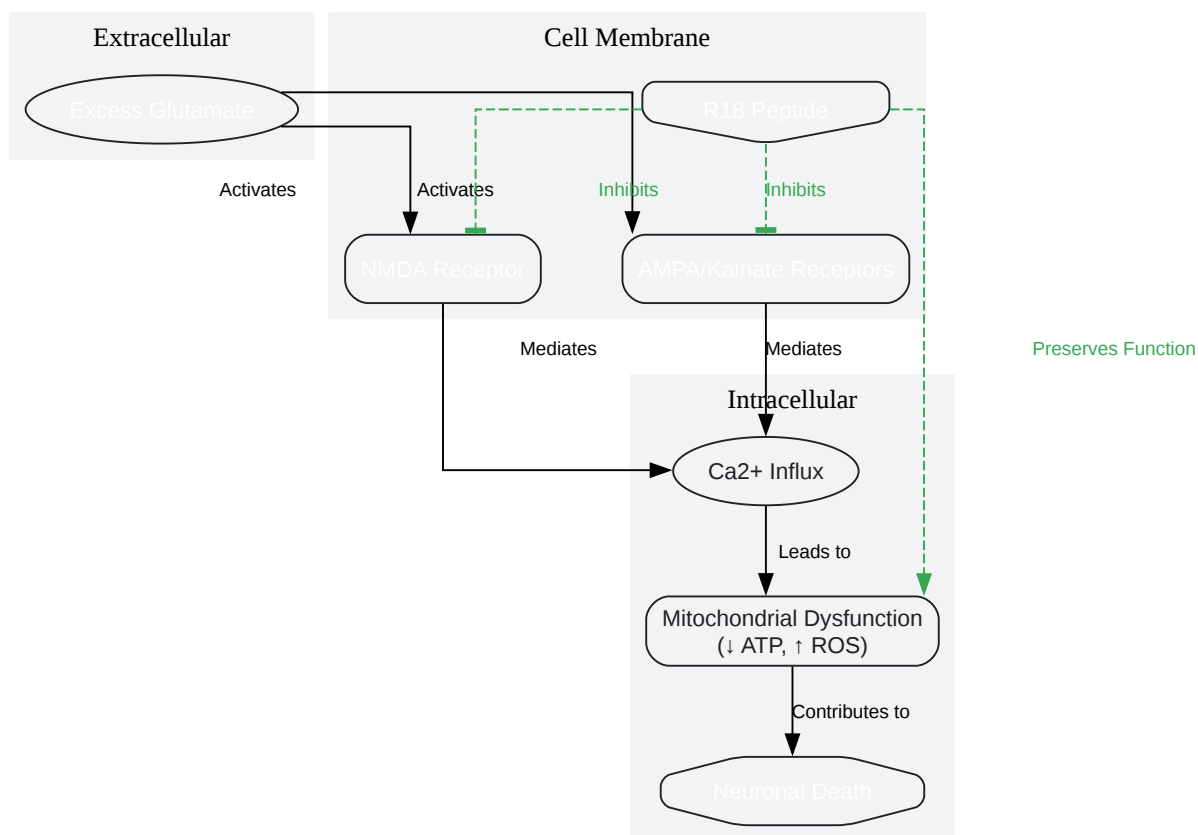
### Experimental Workflow



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Caption: Experimental workflow for **R18 peptide** administration in MCAO models.

## R18 Signaling Pathway in Neuroprotection



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Caption: Proposed neuroprotective signaling pathway of the **R18 peptide**.

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